REACTION_CXSMILES
|
[OH-].[NH4+:2].[C:3]([C:5]1[CH:6]=[C:7]([S:12](Cl)(=[O:14])=[O:13])[CH:8]=[CH:9][C:10]=1[F:11])#[N:4]>Cl>[C:3]([C:5]1[CH:6]=[C:7]([S:12]([NH2:2])(=[O:14])=[O:13])[CH:8]=[CH:9][C:10]=1[F:11])#[N:4] |f:0.1|
|
Name
|
|
Quantity
|
3.17 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1F)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution was mixed at 0° C. for four minutes
|
Duration
|
4 min
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried on brine and anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C(C=CC1F)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |